molecular formula C22H19N3O5S2 B1672380 IKK-3 Inhibitor CAS No. 862812-98-4

IKK-3 Inhibitor

Cat. No.: B1672380
CAS No.: 862812-98-4
M. Wt: 469.5 g/mol
InChI Key: LDTAHRLHGHFHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The IKK-3 Inhibitor is a compound that targets the inhibitor of nuclear factor kappa-B kinase epsilon (IKKε), a key player in the non-canonical nuclear factor kappa-B signaling pathway. This pathway is crucial for regulating inflammatory responses and innate immunity. The inhibition of IKKε has been linked to potential therapeutic applications in treating metabolic diseases, inflammatory disorders, and certain cancers .

Mechanism of Action

Target of Action

The primary targets of GSK319347A, also known as the IKK-3 Inhibitor, are TBK1 and IKKε . It also inhibits IKK2 . These are all kinases involved in various cellular processes, including inflammation and immunity.

Mode of Action

GSK319347A acts as a dual inhibitor of TBK1 and IKKε . It inhibits the TBK1 enzyme with an IC50 of 93 nM, which also translates into good cell potency . Moreover, it exhibits excellent selectivity against cell-cycle kinases CDK2 and AurB . It also inhibits IKK2 with an IC50 of 790 nM .

Biochemical Pathways

The inhibition of TBK1, IKKε, and IKK2 by GSK319347A affects various biochemical pathways. These kinases are part of the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting these kinases, GSK319347A can potentially modulate these responses.

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of TBK1, IKKε, and IKK2 by GSK319347A can lead to a decrease in the activation of the NF-κB pathway . This could potentially result in reduced inflammation and immune responses.

Biochemical Analysis

Biochemical Properties

The IKK-3 Inhibitor interacts with several key biomolecules involved in the NF-κB signaling pathway. It specifically targets the IκB kinase complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit known as NEMO. The inhibitor binds to the catalytic subunits, preventing the phosphorylation and subsequent degradation of IκB proteins. This inhibition blocks the release of NF-κB dimers, thereby preventing their translocation to the nucleus and activation of target genes .

Cellular Effects

The this compound has significant effects on various cell types and cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines by inhibiting NF-κB activation. This leads to a decrease in inflammation and immune response. In cancer cells, the inhibitor can induce apoptosis and reduce cell proliferation by blocking NF-κB-mediated survival signals. Additionally, the this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NF-κB .

Molecular Mechanism

At the molecular level, the this compound exerts its effects by binding to the catalytic subunits of the IκB kinase complex. This binding prevents the phosphorylation of IκB proteins, which are inhibitors of NF-κB. Without phosphorylation, IκB proteins are not degraded, and NF-κB remains sequestered in the cytoplasm. This inhibition of NF-κB activation leads to reduced transcription of genes involved in inflammation, cell survival, and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. The stability and degradation of the inhibitor are crucial factors that influence its long-term efficacy. Studies have shown that the inhibitor remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the this compound has been observed to result in sustained inhibition of NF-κB activity, leading to prolonged anti-inflammatory and anti-cancer effects .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. At low doses, the inhibitor effectively reduces inflammation and tumor growth without significant adverse effects. At higher doses, toxic effects such as liver damage and immunosuppression have been observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

The this compound is involved in several metabolic pathways, particularly those related to glucose metabolism and energy production. It has been shown to influence the activity of enzymes such as glycogen synthase kinase-3β (GSK-3β) and protein kinase A (PKA), which are involved in glycolysis and gluconeogenesis. By modulating these pathways, the this compound can affect cellular energy balance and metabolic flux .

Transport and Distribution

Within cells and tissues, the this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The inhibitor can accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects. Understanding the transport and distribution of the this compound is crucial for optimizing its delivery and efficacy .

Subcellular Localization

The subcellular localization of the this compound plays a significant role in its activity and function. The inhibitor is primarily localized in the cytoplasm, where it interacts with the IκB kinase complex. It can also be found in the nucleus, where it may influence other signaling pathways and transcription factors. The localization of the this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IKK-3 Inhibitors often involves the development of specific scaffolds that can selectively inhibit IKKε. One such scaffold is the aminoindazole-pyrrolo[2,3-b]pyridine, which has shown high potency and selectivity against IKKε . The synthetic route typically includes:

  • Formation of the pyrrolo[2,3-b]pyridine core.
  • Introduction of aminoindazole moiety through a series of condensation and cyclization reactions.
  • Optimization of reaction conditions to enhance yield and selectivity.

Industrial Production Methods: Industrial production of IKK-3 Inhibitors involves scaling up the laboratory synthesis protocols. This includes:

  • Use of high-throughput screening to identify potent inhibitors.
  • Optimization of reaction conditions for large-scale synthesis.
  • Implementation of purification techniques such as crystallization and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: IKK-3 Inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to enhance the compound’s reactivity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s properties.

    Substitution: Replacement of specific functional groups to improve selectivity and potency.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions are derivatives of the original scaffold, which exhibit enhanced inhibitory activity against IKKε.

Scientific Research Applications

IKK-3 Inhibitors have a wide range of scientific research applications:

Properties

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTAHRLHGHFHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469666
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862812-98-4
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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